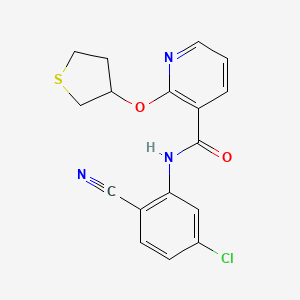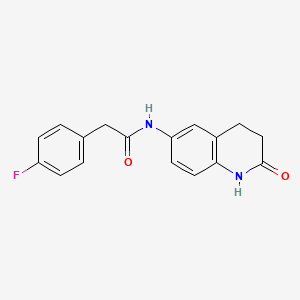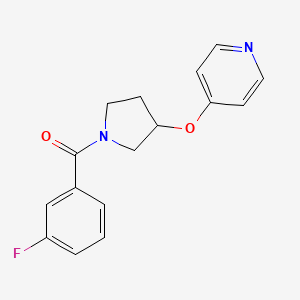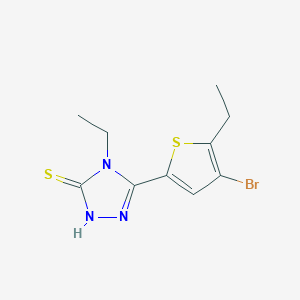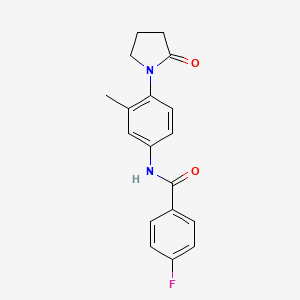![molecular formula C18H17Cl2N3O2S2 B3009556 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 1252820-81-7](/img/structure/B3009556.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with the molecular formula C19H20ClN3O3S2 . It has a molecular weight of 438.0 g/mol . The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide .
Molecular Structure Analysis
The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl moiety, a butyl group, and a 3,4-dichlorophenyl group . The InChI string for this compound is InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-14(7-9-27-17)22-19(23)28-11-16(24)21-12-5-6-15(26-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) .Physical And Chemical Properties Analysis
The compound has several computed properties including a XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 8, an exact mass of 437.0634615 g/mol, a monoisotopic mass of 437.0634615 g/mol, a topological polar surface area of 125 Ų, a heavy atom count of 28, and a complexity of 607 .Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has identified derivatives of thieno[2,3-d]pyrimidine as potent dual inhibitors of human Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), highlighting their potential in cancer treatment strategies. These compounds have shown significant potency, with the classical analogue being the most potent dual inhibitor known to date, demonstrating strong inhibitory activities against human TS and DHFR. This positions them as highly effective in targeting cancer cell growth and replication mechanisms (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Insights
The molecular structure of similar compounds has been analyzed through crystallography, providing insights into their conformation and potential interactions with biological targets. These structural analyses are crucial for understanding the compound's mode of action and for designing derivatives with enhanced efficacy and specificity. The folded conformation observed in these studies supports the compound's ability to interact with key enzymes and receptors involved in cellular processes, which is valuable for drug development efforts (Subasri et al., 2017).
Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity, demonstrating potent anticancer properties against various human cancer cell lines. This research underscores the potential therapeutic application of these compounds in oncology, offering a basis for further development and testing of new cancer treatments (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has shown that many of these compounds possess good antibacterial and antifungal activities. This indicates potential applications of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Hossan et al., 2012).
Spectroscopic Characterization and Computational Analysis
The vibrational spectroscopic signatures of similar compounds have been characterized, providing detailed insights into their molecular structure and interactions. Computational approaches, including density functional theory, have been utilized to explore the geometric equilibrium, hydrogen bonding, and electronic properties. This level of analysis is critical for understanding the physical and chemical properties of the compound, aiding in the optimization of its biological activity and therapeutic potential (Mary, Pradhan, & James, 2022).
Propriétés
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTLGAWZDCCQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
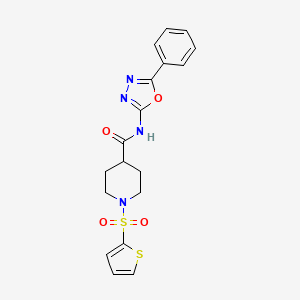
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
